molecular formula C11H13N3O2 B2682361 5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione CAS No. 1909319-00-1

5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione

Cat. No.: B2682361
CAS No.: 1909319-00-1
M. Wt: 219.244
InChI Key: JECMGCYXCUNLQH-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione is a heterocyclic organic compound that features an imidazolidine ring substituted with an aminophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione typically involves the condensation of 4-aminobenzaldehyde with 3,5-dimethylimidazolidine-2,4-dione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aminophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Imidazolidine derivatives with various functional groups.

    Reduction: Amine derivatives with altered functional groups.

    Substitution: Substituted aminophenyl derivatives with different substituents on the aromatic ring.

Scientific Research Applications

5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share the aminophenyl group but have a different heterocyclic core.

    2-Alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles: Similar in having an aminophenyl group but differ in the heterocyclic structure and sulfur content.

Uniqueness

5-(4-Aminophenyl)-3,5-dimethylimidazolidine-2,4-dione is unique due to its imidazolidine core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

5-(4-aminophenyl)-3,5-dimethylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(7-3-5-8(12)6-4-7)9(15)14(2)10(16)13-11/h3-6H,12H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JECMGCYXCUNLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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